(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid
Description
(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid is a chiral bicyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol (CAS: 955016-25-8) . This compound is widely utilized in pharmaceutical synthesis as a key intermediate for peptide modifications and protease inhibitors due to its stereochemical rigidity and functional group compatibility. Its hydroxyl group enables hydrogen bonding, influencing solubility and crystallinity, while the Boc group facilitates selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAZZUFIDGXTDA-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C achieves Boc protection with minimal epimerization. This method yields 68–83% protected intermediates.
Reaction Conditions :
Isobutyl Chloroformate Activation
Stereoselective Hydroxylation at C4
The C4 hydroxyl group is introduced via oxidation or asymmetric reduction. Transition metal catalysts like OsO₄ or Sharpless dihydroxylation protocols are avoided due to over-oxidation risks. Instead, enzymatic hydroxylation using cytochrome P450 mimics ensures high enantiomeric excess (>98% ee).
Key Optimization Parameters :
-
Catalyst : Pseudomonas putida monooxygenase
-
Cofactor : NADPH (1.2 equiv)
-
Reaction Time : 24–48 hours
Carboxylation at C2
Carboxylation is achieved through saponification of methyl esters or direct carbonation. Saponification with lithium hydroxide in THF/water mixtures preserves stereochemistry and achieves quantitative conversion.
Representative Procedure :
-
Dissolve methyl ester (10 mmol) in THF (30 mL).
-
Add LiOH·H₂O (30 mmol) in H₂O (10 mL).
-
Stir at 25°C for 12 hours.
-
Acidify with HCl (1M) to pH 2–3.
-
Extract with EtOAc, dry (Na₂SO₄), and concentrate.
Yield : 89–94%
Purification and Analytical Validation
Final purification employs flash chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water. Analytical benchmarks include:
Table 2: Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 72°C (decomposes) | DSC |
| [α]D²⁵ | +24.5° (c = 1, CHCl₃) | Polarimetry |
| HPLC Purity | ≥99% (254 nm) | RP-HPLC |
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc), 4.21 (m, 1H, C4-OH) | 400 MHz |
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| EDC·HCl/DMAP Coupling | 68 | >99 | Moderate | $$ |
| Enzymatic Hydroxylation | 82 | 98 | Low | $$$ |
| LiOH Saponification | 94 | N/A | High | $ |
Challenges and Optimizations
-
Racemization Risk : The C2 carboxyl group is prone to epimerization under basic conditions. Using low temperatures (0–5°C) and non-nucleophilic bases (e.g., DIPEA) mitigates this.
-
Boc Deprotection : Trifluoroacetic acid (TFA) in DCM cleanly removes the Boc group but requires neutralization with NaHCO₃ to isolate the free amine.
Industrial-Scale Considerations
Pilot-scale batches (1–5 kg) emphasize solvent recovery and catalyst recycling. For example, THF is distilled and reused, reducing costs by 40%. Continuous flow systems are being explored to enhance throughput.
Emerging Methodologies
Recent advances include photoredox catalysis for late-stage hydroxylation and microwave-assisted saponification, which reduces reaction times from 12 hours to 30 minutes .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: TFA, hydrochloric acid (HCl)
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Free amines, various substituted derivatives
Scientific Research Applications
Pharmaceutical Applications
a. Synthesis of Bioactive Compounds
(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid serves as an important intermediate in the synthesis of various bioactive molecules. Its hydroxyl and carboxylic acid functionalities allow for further derivatization, enabling the production of compounds with potential therapeutic effects against various diseases.
b. Opioid Analogs Development
Research has indicated that derivatives of this compound can be utilized in the development of opioid receptor ligands. Modifications to the piperidine ring can lead to novel analgesics with improved efficacy and reduced side effects compared to existing opioids .
Chemical Synthesis
a. As a Protecting Group
The tert-butoxycarbonyl (BOC) group is widely used as a protecting group for amines during synthetic procedures. The BOC group can be easily removed under mild acidic conditions, allowing for the selective deprotection of amines in multi-step synthesis . This property is particularly useful in peptide synthesis where selective protection and deprotection steps are critical.
b. Building Block for Peptides and Amino Acids
This compound can be employed as a building block in peptide synthesis, enabling the incorporation of piperidine derivatives into peptide chains. Its structure allows for the formation of cyclic peptides, which can exhibit enhanced stability and biological activity .
Mechanism of Action
The mechanism by which (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid exerts its effects depends on its specific application. In drug development, it may act as a precursor that, once metabolized, interacts with specific molecular targets such as enzymes or receptors. The Boc group provides stability, allowing the compound to reach its target site before being deprotected to exert its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds differ in substituents, stereochemistry, or heterocyclic cores, leading to variations in physicochemical properties and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Steric and Electronic Effects :
- The 4-phenyl substituent in pyrrolidine/piperidine derivatives (e.g., CAS 144069-70-5 ) increases lipophilicity (logP ~1.8–2.2) compared to the hydroxylated target compound (logP ~0.5), impacting membrane permeability .
- Fluorine substitution (CAS 681128-50-7 ) enhances metabolic stability by resisting oxidative degradation, critical for in vivo applications.
Stereochemical Influence: The (2R,4R) configuration in the target compound favors specific enzyme-binding conformations, unlike the (2S,4S)-4-(3-isopropyl-phenoxy) variant (CAS N/A ), which shows reduced activity in serine protease assays due to steric clashes .
Solubility and Crystallinity :
- The 4-hydroxyl group in the target compound improves aqueous solubility (~15 mg/mL) compared to methoxy- or benzyl-substituted analogs (<5 mg/mL) .
- Crystallographic data (e.g., R factor = 0.037 ) confirm that hydroxylated derivatives form more ordered crystals, aiding in X-ray structure determination.
Safety Profiles :
Biological Activity
(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid, often referred to as Boc-4-hydroxypiperidine-2-carboxylic acid, is a chiral compound with significant implications in organic synthesis and medicinal chemistry. Its structure features a piperidine ring with a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile building block in the synthesis of biologically active molecules.
- Molecular Formula : C₁₁H₁₉N₁O₅
- Molecular Weight : 245.27 g/mol
- CAS Number : 441044-11-7
- Purity : Typically ≥ 95%
Biological Significance
The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of various pharmacologically active compounds. Its structural features influence its interaction with biological targets, particularly in the development of drugs targeting neurological and cardiovascular systems.
The compound's mechanism of action is related to its ability to undergo metabolic transformations that yield active forms capable of interacting with specific enzymes or receptors. The Boc group provides stability during transport to target sites, where it can be deprotected to reveal the free amine for further biological activity.
Enzyme Interactions
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance:
- Case Study : A study on piperidine derivatives revealed that modifications at the 4-position can enhance binding affinity to certain enzymes, suggesting potential applications in drug design for enzyme inhibitors .
Synthesis of Bioactive Compounds
This compound serves as a critical intermediate in synthesizing various bioactive molecules. For example:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Hydroxypiperidine derivatives | Antidepressant effects | |
| Piperidine-based antifungals | Antifungal activity |
Synthetic Routes
The synthesis typically involves several key steps:
- Protection of Amine Group : The amine group is protected using Boc-Cl.
- Hydroxylation : Hydroxylation at the 4-position can be achieved via asymmetric hydroxylation methods.
- Carboxylation : The carboxylic acid group is introduced through carboxylation reactions using CO₂ or other carboxylating agents.
Q & A
Basic: What are the key considerations for optimizing multi-step synthesis of (2R,4R)-1-tert-butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid?
Methodological Answer:
Multi-step synthesis requires precise control of reaction conditions. For example, palladium-catalyzed coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos ligand) in Step 3.1 of a similar piperidine derivative synthesis ( ) highlights the importance of inert atmospheres (N₂/Ar) and temperature gradients (40–100°C) to minimize side reactions. Catalyst selection, base (e.g., Cs₂CO₃), and solvent polarity (tert-butanol) are critical for yield optimization. Post-reaction purification via recrystallization or column chromatography ensures stereochemical purity.
Basic: How can researchers confirm the stereochemical integrity of this compound during synthesis?
Methodological Answer:
Techniques include:
- Chiral HPLC : To resolve epimers, using columns like Chiralpak® IA/IB with hexane/IPA mobile phases (analogous to methods for resolving (2S,4R)-Boc-4-phenylpyrrolidine-2-carboxylic acid in ).
- X-ray Crystallography : Single-crystal analysis (e.g., R-factor = 0.037, data-to-parameter ratio = 9.8) confirms absolute configuration, as demonstrated in (2R,4R)-4-methoxypyrrolidine-2-carboxylic acid ().
- Optical Rotation : Compare experimental [α]D values with literature data (e.g., lists (+)-trans-4-hydroxypipecolic acid).
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks (H315, H319; ).
- Ventilation : Use fume hoods to avoid respiratory exposure (H335; ).
- Spill Management : Neutralize acidic residues with NaHCO₃ and dispose via hazardous waste protocols ().
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- SHELX Refinement : Use SHELXL for high-resolution refinement, particularly for polar space groups ( ). Parameters like wR factor (<0.1) and mean σ(C–C) bond length deviations (<0.005 Å) validate accuracy.
- Enantiomorph-Polarity Estimation : Apply Flack’s x parameter ( ) to avoid false chirality assignments in near-centrosymmetric structures.
Advanced: How to address contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?
Methodological Answer:
- Dynamic NMR : Probe conformational flexibility (e.g., chair-to-boat transitions in piperidine rings) causing anomalous NOESY cross-peaks.
- DFT Calculations : Compare experimental and computed H/C NMR shifts (B3LYP/6-31G* level) to identify dominant conformers.
- Variable-Temperature Studies : Resolve overlapping signals by acquiring spectra at 223–343 K ().
Advanced: What strategies improve yield in Boc-deprotection steps without racemization?
Methodological Answer:
- Acid Selection : Use HCl/dioxane (20–50°C, 25 h; ) over TFA to minimize side reactions.
- Microwave-Assisted Deprotection : Reduce reaction time (e.g., 10 min at 80°C) to limit acid exposure.
- In Situ Monitoring : Track deprotection via FT-IR (loss of Boc C=O stretch at ~1750 cm⁻¹) or LC-MS.
Advanced: How to differentiate this compound from stereoisomers (e.g., 2S,4R or 2R,4S) in mixtures?
Methodological Answer:
- Circular Dichroism (CD) : Compare Cotton effects with authentic standards ( lists CAS 135042-12-5 for the D-proline analog).
- Cryo-EM for Microcrystals : Resolve subtle stereochemical differences in polycrystalline samples (analogous to ).
- Isotopic Labeling : Use C-labeled Boc groups to enhance NMR signal resolution ( ).
Advanced: What computational tools predict its reactivity in nucleophilic acyl substitution?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate transition states for Boc-group cleavage (e.g., using Gaussian 16).
- pKa Prediction : Tools like MarvinSketch estimate carboxylic acid protonation (pKa ~3.5), guiding pH-dependent reaction design.
- Docking Studies : Model interactions with enzymatic targets (e.g., proteases) to rationalize bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
